3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Overview
Description
3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a triazole ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves multiple steps, including the formation of the triazole and isoxazole rings. The reaction conditions typically require specific reagents, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. For example, the triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and aldehydes .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE include:
Anisyl alcohol: An organic compound with a methoxyphenyl group, used as a fragrance and flavorant.
4-(4’-methoxyphenyl)-3-buten-2-one: A compound used in aldol condensation reactions.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-[1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-14-7-9-15(10-8-14)12-26-13-22-21(24-26)23-20(27)19-11-17(25-29-19)16-5-3-4-6-18(16)28-2/h3-10,13,19H,11-12H2,1-2H3,(H,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZRUVVSUNNKND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC(=N2)NC(=O)C3CC(=NO3)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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